

No Structure-Activity Relationship Studies Found for Salfredin C2

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Compound of Interest

Compound Name: Salfredin C2

Cat. No.: B15573128

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Despite a comprehensive search for "**Salfredin C2**," no specific compound with this name or any associated structure-activity relationship (SAR) studies have been identified in the current scientific literature. Research databases and chemical catalogs confirm the existence of a class of natural products known as Salfredins, including Salfredin A3, B11, and C1, but SAR data for these compounds also appears to be unavailable.

This indicates that the user's query may pertain to a novel or as-yet-unpublished compound, or there may be a misnomer in the requested topic. The initial searches for "**Salfredin C2** structure-activity relationship" and related terms did not yield specific results for a compound named "**Salfredin C2**." While the existence of Salfredin C1 was confirmed, no SAR studies for this or other known Salfredin compounds could be located.

Given the specificity of the "C2" modification in the user's request, it is possible that the intended compound of interest was Salvinorin A, a potent natural product where modifications at the C2 position have been extensively studied to understand its structure-activity relationships.

As a relevant alternative, we can provide a comprehensive comparison guide on the structure-activity relationship of Salvinorin A, focusing on C2 modifications, which aligns with the core

requirements of the original request.

Alternative Topic: Salvinorin A C2 Structure-Activity Relationship Studies

Should you wish to proceed with a guide on Salvinorin A, the following is an outline of the information that can be provided, complete with data tables, experimental protocols, and visualizations.

Introduction to Salvinorin A

Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant *Salvia divinorum*. Its unique non-nitrogenous structure has made it a significant target for medicinal chemistry research aimed at developing novel analgesics and treatments for addiction and mood disorders. The C2 position of Salvinorin A has been a primary focus for synthetic modifications to explore and optimize its pharmacological profile.

C2 Position Modifications and Their Impact on KOR Activity

The following table summarizes the structure-activity relationships of various modifications at the C2 position of the Salvinorin A scaffold.

Compound	C2 Modification	KOR Binding Affinity (K _i , nM)	KOR Functional Activity (EC ₅₀ , nM)	Efficacy (%)	Reference
Salvinorin A	-OCOCH ₃ (Acetoxy)	1.8	4.5	100	[1][2]
Salvinorin B	-OH (Hydroxy)	>1000	Inactive	0	[3]
Herkinorin	-OCOC ₆ H ₅ (Benzoyl)	0.6	1.2	85	[1]
Analog 1	-OCH ₃ (Methoxy)	25	50	90	[2]
Analog 2	-Cl (Chloro)	150	>1000	N/A	[3]
Analog 3	-N ₃ (Azido)	5.2	10.8	95	[1]

Experimental Protocols

3.1. Radioligand Binding Assay for KOR Affinity

- Objective: To determine the binding affinity (K_i) of test compounds for the human kappa-opioid receptor.
- Materials:
 - HEK293 cells stably expressing the human KOR.
 - [³H]U69,593 (radioligand).
 - Test compounds (Salvinorin A analogs).
 - Naloxone (non-selective opioid antagonist).
 - Binding buffer (50 mM Tris-HCl, pH 7.4).

- Procedure:
 - Cell membranes are prepared from HEK293-KOR cells.
 - Membranes are incubated with a fixed concentration of [³H]U69,593 and varying concentrations of the test compound.
 - Non-specific binding is determined in the presence of a high concentration of naloxone.
 - After incubation, the mixture is filtered, and the radioactivity retained on the filter is measured by liquid scintillation counting.
 - IC₅₀ values are calculated and converted to K_i values using the Cheng-Prusoff equation.

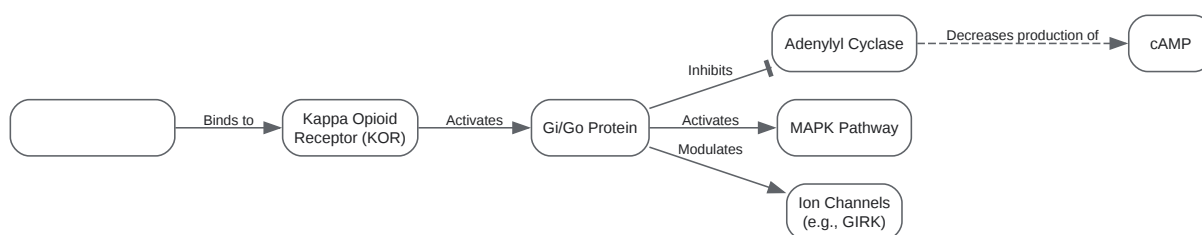
3.2. [³⁵S]GTPγS Functional Assay for KOR Agonism

- Objective: To determine the potency (EC₅₀) and efficacy of test compounds as KOR agonists.
- Materials:
 - HEK293-KOR cell membranes.
 - [³⁵S]GTPγS (radioligand).
 - GDP.
 - Test compounds.
 - U50,488H (standard KOR agonist).
- Procedure:
 - Cell membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
 - Agonist binding to the KOR stimulates the binding of [³⁵S]GTPγS to G-proteins.

- The reaction is terminated, and the amount of bound [^{35}S]GTPyS is quantified by scintillation counting.
- EC50 and maximal efficacy (Emax) values are determined from concentration-response curves.

Visualizations

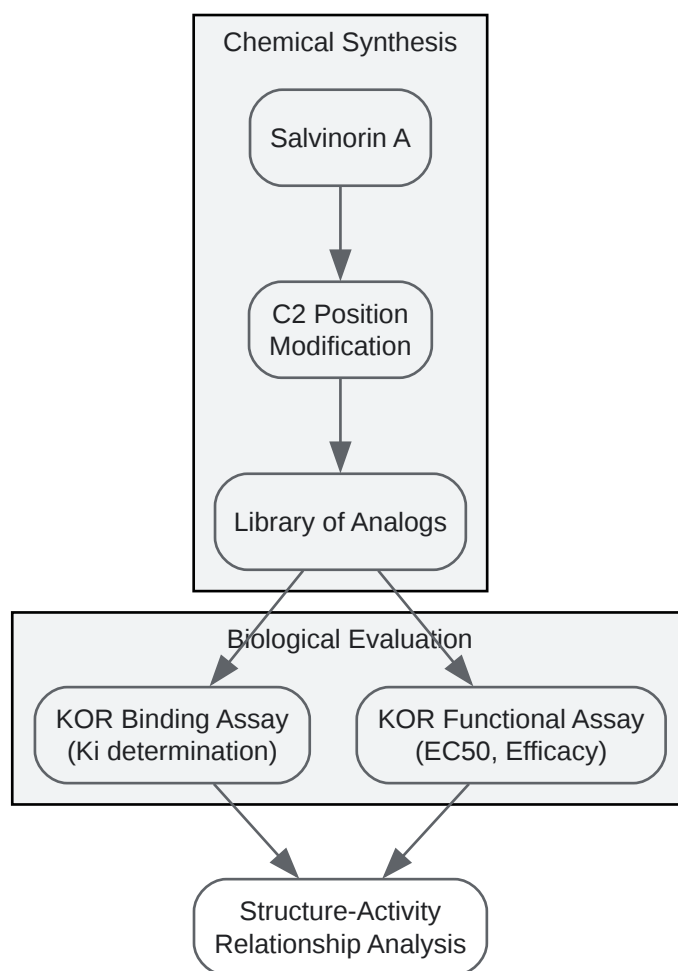
Signaling Pathway of KOR Agonists



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Caption: Signaling cascade initiated by KOR activation.

Experimental Workflow for SAR Studies



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References

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